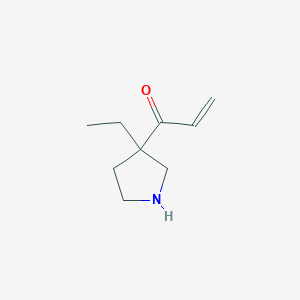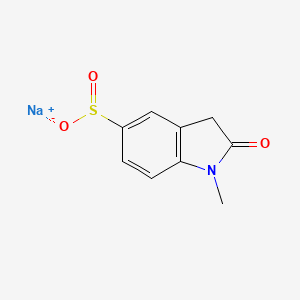![molecular formula C18H21NO2 B13184784 (2E)-3-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13184784.png)
(2E)-3-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with isopropyl and methyl groups, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Substitution Reactions: The pyrrole ring is then subjected to electrophilic substitution reactions to introduce the isopropyl and methyl groups at the desired positions.
Acrylic Acid Addition: The final step involves the addition of the acrylic acid moiety through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the acrylic acid moiety to a saturated carboxylic acid.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
(2E)-3-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[1-(3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid
- (2E)-3-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid
Uniqueness
(2E)-3-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(E)-3-[2,5-dimethyl-1-(3-propan-2-ylphenyl)pyrrol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C18H21NO2/c1-12(2)15-6-5-7-17(11-15)19-13(3)10-16(14(19)4)8-9-18(20)21/h5-12H,1-4H3,(H,20,21)/b9-8+ |
InChI Key |
DQIFELDJUITYFR-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(C)C)C)/C=C/C(=O)O |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(C)C)C)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Aminomethyl)-3-methylcyclopentyl]methanol](/img/structure/B13184701.png)
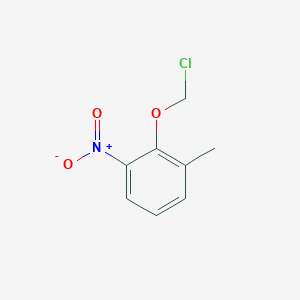
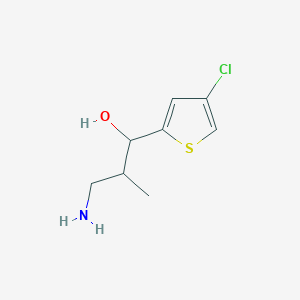
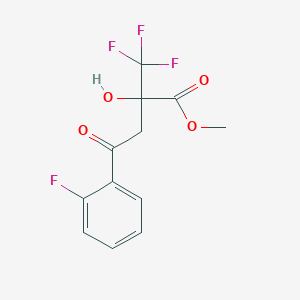
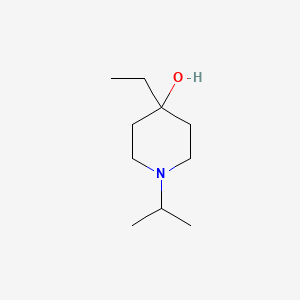
![2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol](/img/structure/B13184732.png)

![(2E)-3-[2-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13184748.png)
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13184754.png)
![{3-[(Azepan-1-yl)methyl]phenyl}boronic acid](/img/structure/B13184761.png)
![{2-[(Piperidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13184766.png)
![4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13184767.png)
